Cas no 201733-56-4 (Bis(neopentyl glycolato)diboron)

Bis(neopentyl glycolato)diboron 化学的及び物理的性質
名前と識別子
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- 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane)
- 5,5,5,5-Tetramethyl-2,2-bi-1,3,2-dioxaborinane
- bis(neopentyl glycolato)diboron
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane
- BIS(2,2-DIMETHYL-1,3-PROPANEDIOLATO)DIBORON
- 2,2'-Bi-1,3,2-dioxaborinane,5,5,5',5'-tetramethyl
- 5,5,5',5'-tetramethyl-[2,2']bi[[1,3,2]dioxaborinanyl]
- 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane
- 5,5,5’,5‘-Tetramethyl-2,2’-bi-1,3,2-dioxaborinane
- bis(neopentanediolato)diboron
- Bis(neopentylglycolato)diboron
- Bis(neopentylglycolato) diboron
- 2,2'-Bi-1,3,2-dioxaborinane, 5,5,5',5'-tetramethyl-
- Bis(neopentyl glycolato)diboron, 98%
- PubChem7775
- KSC923Q4R
- bis(neopentanediol
- bis-(neopentyl glycolato)diboron
- 201733-56-4
- J-519886
- bis(neopentylglycolato)-diboron
- BIS(NEOPENTYL GLYCOLATO)DIBORANE
- SCHEMBL449902
- SY012214
- 5,5,5',5'-tetramethyl-[2,2']bi[1,3,2]dioxaborinanyl
- FT-0623077
- AB10739
- bis-(neopentyl glycolato)diborane
- MDNDJMCSXOXBFZ-UHFFFAOYSA-N
- EN300-200601
- TU2GUX2HET
- EC 639-407-9
- B2254
- UNII-TU2GUX2HET
- Bis(neopentyl glycolato)diboron, 96%
- NS00005420
- AC-1754
- DTXSID70370207
- AM62753
- CS-W009029
- J-013089
- 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane;5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane)
- C10H20B2O4
- A814300
- AKOS015842114
- MFCD02093062
- AS-2636
- 5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane; Bis(neopentanediolato)diboron;
- DB-016087
- Bis(neopentyl glycolato)diboron
-
- MDL: MFCD02093062
- インチ: 1S/C10H20B2O4/c1-9(2)5-13-11(14-6-9)12-15-7-10(3,4)8-16-12/h5-8H2,1-4H3
- InChIKey: MDNDJMCSXOXBFZ-UHFFFAOYSA-N
- ほほえんだ: O1B(B2OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])O2)OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C1([H])[H]
- BRN: 8839038
計算された属性
- せいみつぶんしりょう: 226.154769g/mol
- ひょうめんでんか: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 回転可能化学結合数: 1
- どういたいしつりょう: 226.154769g/mol
- 単一同位体質量: 226.154769g/mol
- 水素結合トポロジー分子極性表面積: 36.9Ų
- 重原子数: 16
- 複雑さ: 211
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.99
- ゆうかいてん: 186.0 to 193.0 deg-C
- ふってん: 214.3°C at 760 mmHg
- フラッシュポイント: 83.4℃
- 屈折率: 1.427
- PSA: 36.92000
- LogP: 1.18720
- ようかいせい: 未確定
- かんど: moisture sensitive
Bis(neopentyl glycolato)diboron セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
-
警告文:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S26-S37/39
-
危険物標識:
- TSCA:N
- ちょぞうじょうけん:0-10°C
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S26;S37/39
Bis(neopentyl glycolato)diboron 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1041983-500g |
2,2'-Bi-1,3,2-dioxaborinane, 5,5,5',5'-tetramethyl- |
201733-56-4 | 97% | 500g |
$165 | 2023-09-02 | |
Ambeed | A206770-5g |
5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) |
201733-56-4 | 98% | 5g |
$6.0 | 2025-02-27 | |
Key Organics Ltd | AS-2636-1G |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | >95% | 1g |
£8.00 | 2025-02-08 | |
Enamine | EN300-200601-100.0g |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | 92% | 100g |
$130.0 | 2023-05-31 | |
Enamine | EN300-200601-0.25g |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | 92% | 0.25g |
$19.0 | 2023-09-16 | |
Key Organics Ltd | AS-2636-0.5G |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | >95% | 0.5g |
£6.00 | 2025-02-08 | |
Key Organics Ltd | AS-2636-10MG |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
201733-56-4 | >95% | 10mg |
£63.00 | 2025-02-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18675-250mg |
Bis(neopentyl glycolato)diboron, 97% |
201733-56-4 | 97% | 250mg |
¥633.00 | 2023-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L18675-1g |
Bis(neopentyl glycolato)diboron, 97% |
201733-56-4 | 97% | 1g |
¥1562.00 | 2023-03-01 | |
Chemenu | CM135825-500g |
5,5,5',5'-tetramethyl-2,2'-bi(1,3,2-dioxaborinane) |
201733-56-4 | 95%+ | 500g |
$203 | 2022-03-01 |
Bis(neopentyl glycolato)diboron 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxacyclic compounds Oxacyclic compounds
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Oxacyclic compounds
- Other Chemical Reagents Derivatization Reagents
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Bis(neopentyl glycolato)diboronに関する追加情報
Introduction to Bis(neopentyl glycolato)diboron (CAS No. 201733-56-4)
Bis(neopentyl glycolato)diboron, with the chemical formula B2O4(C7H14O4) and CAS number 201733-56-4, is a significant compound in the field of organoboron chemistry. This boryl compound has garnered considerable attention due to its unique structural properties and versatile applications in synthetic chemistry, particularly in cross-coupling reactions. The use of this compound has been increasingly explored in recent years, driven by its role as a crucial reagent in the development of advanced materials and pharmaceuticals.
The structure of Bis(neopentyl glycolato)diboron consists of two boron atoms each bonded to two oxygen atoms from neopentyl glycolate groups. This arrangement provides a stable yet reactive framework, making it an excellent candidate for various chemical transformations. The compound's reactivity is primarily attributed to the boron-boron bond, which can participate in transmetalation processes, a key step in many cross-coupling reactions.
In recent years, there has been a surge in research focusing on the applications of boryl compounds like Bis(neopentyl glycolato)diboron. One of the most notable areas is in the synthesis of conjugated polymers and organic semiconductors. These materials are essential for next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability of this compound to facilitate efficient cross-coupling reactions has enabled the synthesis of complex molecular architectures with tailored electronic properties.
Moreover, the pharmaceutical industry has also benefited from the use of Bis(neopentyl glycolato)diboron. Boron-containing compounds have shown promise as therapeutic agents due to their unique biochemical interactions. For instance, research has demonstrated that borylated molecules can be effective in targeting specific enzymes and receptors involved in diseases such as cancer. The compound's role in facilitating Suzuki-Miyaura cross-coupling reactions has been particularly valuable in constructing biologically active molecules with high precision.
The latest advancements in synthetic methodologies have further highlighted the importance of Bis(neopentyl glycolato)diboron. A notable development is the use of this compound in flow chemistry systems, which allow for controlled and scalable synthesis under mild conditions. This approach not only improves yield but also enhances safety by minimizing exposure to hazardous reagents. Additionally, recent studies have explored the use of Bis(neopentyl glycolato)diboron in combination with photoredox catalysis, opening new avenues for asymmetric synthesis and enantioselective transformations.
The environmental impact of chemical processes is another area where Bis(neopentyl glycolato)diboron has made significant contributions. Green chemistry principles emphasize the development of sustainable synthetic routes that reduce waste and energy consumption. The efficiency of cross-coupling reactions facilitated by this compound aligns well with these principles, as it allows for the formation of carbon-carbon bonds with minimal byproducts. This has led to increased adoption of Bis(neopentyl glycolato)diboron in industrial applications where sustainability is a key concern.
In conclusion, Bis(neopentyl glycolato)diboron (CAS No. 201733-56-4) is a versatile and highly reactive compound with broad applications across multiple scientific disciplines. Its role in facilitating cross-coupling reactions has been instrumental in advancing materials science, pharmaceutical development, and sustainable chemistry. As research continues to uncover new uses for this compound, its importance is expected to grow even further, driving innovation and progress in the chemical industry.
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